Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate

Medicinal Chemistry Parallel Synthesis Scaffold Vectoring

Pain point: Sourcing regioisomerically pure isoquinolinone intermediates for kinase/PROTAC programs. Solution: Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate (CAS 1184920-35-1) provides a distinct 6-CO2Me handle, enabling unambiguous SAR and linker attachment. • 6-CO2Me ester for amide coupling; avoids carboxylic acid protection issues. • Lactam NH for hinge-binding; ideal for ROCK/AGC kinase inhibitor design. • Shipped globally from stock; typical purity ≥97%.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 1184920-35-1
Cat. No. B1498782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate
CAS1184920-35-1
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=O)NC=C2
InChIInChI=1S/C11H9NO3/c1-15-11(14)8-2-3-9-7(6-8)4-5-12-10(9)13/h2-6H,1H3,(H,12,13)
InChIKeyBQCAZZUXJIYHHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate Building Block


Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate (CAS 1184920-35-1) is a 1-oxo-1,2-dihydroisoquinoline (isoquinolinone) derivative bearing a methyl carboxylate substituent at the 6-position . It serves as a key heterocyclic intermediate in medicinal chemistry for constructing kinase inhibitors, nuclear receptor modulators, and other nitrogen-containing bioactive compounds [1]. The compound features a lactam ring system with distinct hydrogen-bond donor and acceptor capabilities (HBD: 1, HBA: 4) and a LogP value of 1.19, which collectively influence its solubility, permeability, and downstream biological activity . Commercially, it is available in research quantities (100 mg to 1 g) with typical purities of 95% to 98%, supporting both early-stage library synthesis and lead optimization efforts .

Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate Key Differentiators


The isoquinolinone scaffold is a privileged structure in drug discovery, but the specific substitution pattern dictates both synthetic utility and biological outcome [1]. Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate is uniquely defined by its 6-position carboxylate handle. In contrast, many commercially available isoquinolinones bear substituents at alternative positions (e.g., 3-carboxylate, 4-aryl) or lack the lactam NH donor [2]. This positional isomerism critically influences the geometry of vector elaboration in parallel synthesis and the final compound's fit within a target binding pocket. Furthermore, the presence of the methyl ester (vs. a free carboxylic acid) provides a distinct reactivity profile for amide bond formation and other transformations [3]. Substituting this compound with a generic or regioisomeric isoquinoline derivative introduces uncontrolled variables in both synthetic route design and structure-activity relationship (SAR) interpretation, jeopardizing the reproducibility and progression of medicinal chemistry campaigns.

Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate Procurement Evidence


6-Carboxylate Synthetic Vector Advantage

The compound's methyl carboxylate is located at the 6-position of the isoquinolinone core. This is a key differentiator from the more common 3-carboxylate and 4-aryl substituted isoquinolinones. The 6-position vector allows for the attachment of diverse fragments (amines, hydrazines, etc.) at a site that is meta to the lactam carbonyl, a geometry that is not accessible with 3-position carboxylate analogs [1]. In contrast, compounds like methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate (a potent PDE5 inhibitor) rely on a 3-carboxylate for a different spatial orientation, while 6-substituted isoquinoline derivatives are specifically claimed as ROCK-1 inhibitors, demonstrating the critical importance of the 6-position for certain target engagements [2][3].

Medicinal Chemistry Parallel Synthesis Scaffold Vectoring

Lactam NH Hydrogen Bonding Capability

The 1-oxo-1,2-dihydro moiety (a lactam) provides a hydrogen bond donor (HBD) capability that is absent in fully aromatic isoquinolines and in many substituted isoquinolinones. This compound has a calculated HBD count of 1 and HBA count of 4, along with a LogP of 1.19 . The presence of the lactam NH allows for a critical hydrogen-bonding interaction with target proteins that is not possible with compounds like 6-substituted isoquinolines (HBD = 0) or certain 2-substituted isoquinolinones. For instance, in the design of HCV NS5B polymerase inhibitors, a 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid core was employed specifically to leverage the HBD/HBA network of the lactam [1]. Similarly, the ROCK-1 inhibitor patent WO-2008020081-A1 highlights the importance of the 1-oxo-1,2-dihydro framework for activity, underscoring the value of this specific oxidation state and its hydrogen-bonding profile [2].

Pharmacophore Modeling Drug Design Ligand Efficiency

High Purity and Multi-Vendor Supply Chain

The compound is supplied by multiple vendors with documented purity specifications ranging from 95% to 98%, as verified by HPLC [1]. This level of purity is essential for ensuring reproducible reaction yields and minimizing by-product formation in multi-step syntheses. Vendors such as AKSci provide 95% minimum purity with full quality assurance and long-term storage guidelines . In contrast, less common isoquinolinone intermediates may lack such rigorous quality control documentation or be sourced from a limited number of suppliers, introducing variability into research workflows. The availability from multiple reputable sources (e.g., Fluorochem, AKSci, Leyan) ensures supply chain resilience and competitive pricing for procurement groups.

Chemical Procurement Quality Control Supply Chain Integrity

Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate Applications


ROCK and AGC Kinase Inhibitor Library Design

Given the established use of 6-substituted isoquinoline derivatives as ROCK-1 inhibitors, Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate serves as an ideal core scaffold for focused kinase inhibitor libraries. Its 6-carboxylate handle enables rapid diversification to explore the ATP-binding pocket and hinge region of ROCK and other AGC family kinases. The lactam NH is positioned to engage the kinase hinge, while the ester allows for the attachment of various amines to probe the ribose pocket or solvent-exposed regions, as outlined in patent WO-2008020081-A1 [1].

Nuclear Receptor Modulators and PROTAC Synthesis

The 6-position carboxylate provides a versatile functional group for attaching linkers in the design of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras). The isoquinolinone core is a recognized ligand for various nuclear receptors and transcription factors [2]. By using the methyl ester for amide coupling, researchers can conjugate the isoquinolinone warhead to E3 ligase-binding moieties via polyethylene glycol or alkyl linkers. The moderate LogP of 1.19 supports favorable physicochemical properties for the resulting heterobifunctional molecule, and the lactam NH can be utilized for target engagement.

Antiviral Discovery via Isoquinolinone Pharmacophore

Isoquinolinone derivatives have been explored as inhibitors of viral polymerases, including HCV NS5B [3]. The 1-oxo-1,2-dihydro framework is a key pharmacophore element that can mimic the pyrophosphate product of the polymerization reaction. Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate offers an alternative substitution pattern to the previously explored 3-carboxylic acid analogs, potentially accessing new interactions with the polymerase active site. The methyl ester can be hydrolyzed to the free acid for metal chelation or kept as a prodrug for cellular studies, providing flexibility in the design of novel antiviral candidates.

Technical Documentation Hub

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